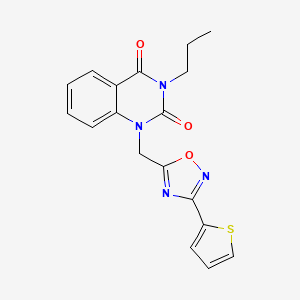

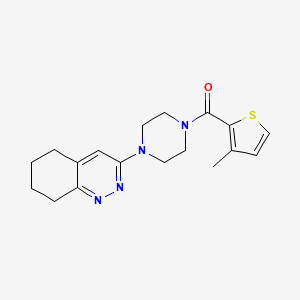

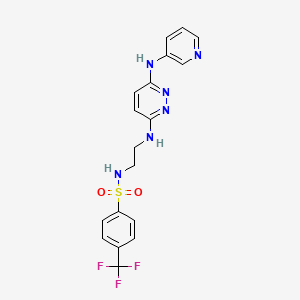

![molecular formula C13H12N4OS B3010081 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1416339-45-1](/img/structure/B3010081.png)

1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Crystallographic and Computational Analysis

The crystallographic and computational analysis of pyrazolo[1,5-a]pyrimidin derivatives has been explored, particularly focusing on the supramolecular structure of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. X-ray crystallography revealed that this compound crystallizes in the space group P-1 with specific unit cell parameters. The structure is characterized by hydrogen-bonded rings and π-π stacking dimers, which form chains parallel to a certain axis. The energetic interplay between these dimers was studied using B3LYP DFT calculations, and π-π interactions were analyzed using Bader’s atoms in molecules (AIM) theory .

Synthesis Analysis

The synthesis of functionally disubstituted pyrazolo[3,4-d]pyrimidines has been investigated, with a focus on 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines. A nucleophilic substitution reaction was used to produce 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine selectively. The structure of the synthesized compound was confirmed through various spectroscopic methods, including high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been further elaborated through the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines. These compounds were obtained by reacting 1-(1-dimethylaminomethylene-2-oxo-2-phenylethyl)-3,5-diphenyl-1H-pyrazole with various reagents. The resulting alpha-amino acid derivatives were then used to produce a series of amides through coupling reactions .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones was explored by synthesizing a series of these compounds using a simple procedure. The reaction involved ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates and primary amino group-containing reagents. However, when these compounds were subjected to in vitro antimicrobial screening, they showed no significant activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are not directly discussed in the provided papers, the properties of related compounds suggest that such pyrazolo[3,4-d]pyrimidines have significant potential for pharmacological activities. The synthesis methods and structural analyses indicate that these compounds can be tailored for specific interactions, which may influence their physical and chemical properties .

Applications De Recherche Scientifique

Synthesis and Biological Potential

Synthesis of Novel Derivatives : This compound serves as a precursor in the synthesis of various novel derivatives, such as isoxazolines and isoxazoles, which are created through [3+2] cycloaddition reactions. These derivatives have potential in various scientific applications (Rahmouni et al., 2014).

Anticancer and Anti-5-Lipoxygenase Agents : Derivatives of this compound have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationships of these derivatives highlight their significance in medicinal chemistry (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activities

Antimicrobial and Anticancer Properties : Some derivatives of this compound exhibit significant antimicrobial and anticancer activities, outperforming certain reference drugs in preliminary assays (Hafez et al., 2016).

Antibacterial Activity : The compound has been used to synthesize derivatives with broad-spectrum antibacterial activity, demonstrating its utility in the development of new antimicrobial agents (Ranganath et al., 2011).

Chemical Synthesis and Properties

Nucleophilic Substitution Reactions : Studies have shown that nucleophilic substitution of certain derivatives of this compound leads to the production of functionally important 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, which can have various pharmacological activities (Ogurtsov & Rakitin, 2021).

Synthesis of Mercaptopyrimidine Derivatives : It acts as a precursor for the preparation of novel thieno[2,3-d]pyrimidine, pyrazolo[2,3-d]pyrimidine, and other derivatives, which have shown promising antimicrobial activities (Sayed et al., 2008).

Herbicidal Activity

- Herbicidal Applications : Derivatives of this compound have been synthesized and demonstrated good inhibition activities against certain weeds, suggesting potential use in agriculture (Luo et al., 2017).

Propriétés

IUPAC Name |

1-(2,3-dimethylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-7-4-3-5-10(8(7)2)17-11-9(6-14-17)12(18)16-13(19)15-11/h3-6H,1-2H3,(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNCDUHDUTXDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

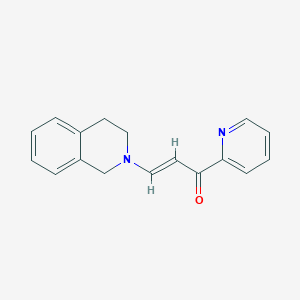

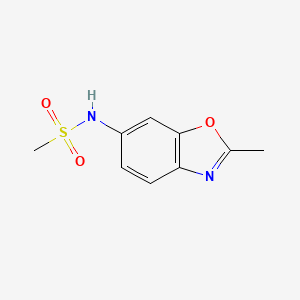

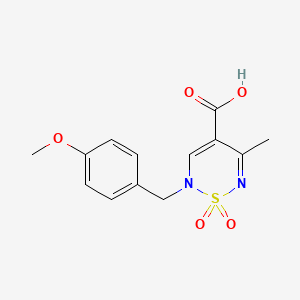

![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)

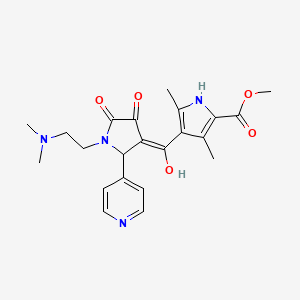

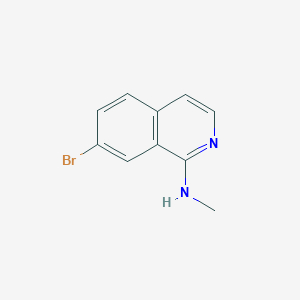

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

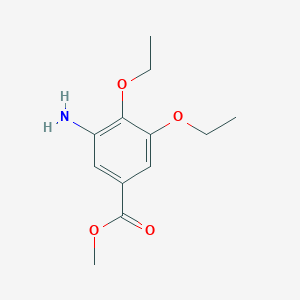

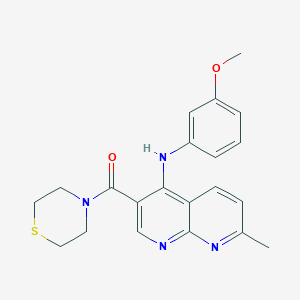

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)